4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone
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Overview
Description
4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnolinone core, a methoxyphenyl group, and a hydrazinylidene linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable diketone to form the cinnolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of more efficient catalysts for the cross-coupling reaction .
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinylidene linkage can be reduced to form a hydrazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, (5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
(5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-9-7-15(8-10-18)14-23-24-20-11-17(16-5-3-2-4-6-16)12-21-19(20)13-22(27)26-25-21/h2-10,13-14,17H,11-12H2,1H3,(H,26,27)/b23-14+,24-20- |
InChI Key |
AXLLPXUFZZJCLN-HSNZGUDMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C=NN=C2CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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